molecular formula C24H32N2O9 B14772486 Thalidomide-C3-PEG4-OH

Thalidomide-C3-PEG4-OH

Cat. No.: B14772486
M. Wt: 492.5 g/mol
InChI Key: FOSVUOZPDLGGQW-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG4-OH is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, but it has since found new applications in treating various diseases, including multiple myeloma and leprosy. This compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in drug delivery and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .

Major Products Formed

The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced therapeutic properties .

Scientific Research Applications

Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and protein interactions.

    Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making this compound effective in treating conditions like multiple myeloma .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles .

Uniqueness

Thalidomide-C3-PEG4-OH is unique due to its PEGylation, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and potentially reduces side effects compared to non-PEGylated derivatives .

Properties

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29)

InChI Key

FOSVUOZPDLGGQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO

Origin of Product

United States

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